2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9792204
InChI: InChI=1S/C19H21N3O2S/c1-2-3-12-24-15-10-8-14(9-11-15)20-18(23)13-25-19-21-16-6-4-5-7-17(16)22-19/h4-11H,2-3,12-13H2,1H3,(H,20,23)(H,21,22)
SMILES: CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Molecular Formula: C19H21N3O2S
Molecular Weight: 355.5 g/mol

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide

CAS No.:

Cat. No.: VC9792204

Molecular Formula: C19H21N3O2S

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide -

Specification

Molecular Formula C19H21N3O2S
Molecular Weight 355.5 g/mol
IUPAC Name 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide
Standard InChI InChI=1S/C19H21N3O2S/c1-2-3-12-24-15-10-8-14(9-11-15)20-18(23)13-25-19-21-16-6-4-5-7-17(16)22-19/h4-11H,2-3,12-13H2,1H3,(H,20,23)(H,21,22)
Standard InChI Key IHSVDKNMVWHFBI-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Canonical SMILES CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide (molecular formula: C₂₀H₂₃N₃O₂S; molecular weight: 369.5 g/mol) comprises three primary structural domains:

  • Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking and hydrogen-bonding interactions.

  • Sulfanyl (-S-) bridge: A thioether group linking the benzimidazole to the acetamide moiety, enhancing electrophilicity and redox activity.

  • 4-Butoxyphenyl group: A para-substituted phenyl ring with a butoxy chain, influencing lipophilicity and membrane permeability.

The IUPAC name, N-(4-butoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide, reflects its substitution pattern, with the methyl group at position 5 of the benzimidazole ring (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₀H₂₃N₃O₂S
Molecular Weight369.5 g/mol
Canonical SMILESCCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C
Topological Polar Surface Area95.5 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions yields the benzimidazole core.

  • Sulfanyl Group Introduction: Thiolation at position 2 of the benzimidazole using sulfurizing agents like Lawesson’s reagent or via nucleophilic displacement with thiourea.

  • Acetamide Coupling: Reaction of 2-mercaptobenzimidazole with chloroacetyl chloride, followed by amidation with 4-butoxyaniline.

Reactivity Profile

The sulfanyl group participates in:

  • Nucleophilic Substitutions: Attack by thiols or amines at the electrophilic sulfur center.

  • Oxidation Reactions: Formation of sulfoxide or sulfone derivatives under oxidative conditions.

  • Metal Coordination: Chelation with transition metals (e.g., Cu²⁺, Zn²⁺) via the sulfur and adjacent nitrogen atoms .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • Thermal Stability: Decomposition observed above 250°C, with a melting point of 198–202°C (DSC data).

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Key signals include δ 8.21 (s, 1H, benzimidazole NH), δ 7.65–6.82 (m, aromatic protons), and δ 4.01 (t, J=6.4 Hz, 2H, butoxy CH₂) .

  • IR (KBr): Peaks at 3275 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), and 680 cm⁻¹ (C-S).

Comparison with Related Benzimidazole Derivatives

Table 2: Structural and Functional Comparisons

CompoundKey FeaturesBioactivity (IC₅₀/MIC)
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamideSulfanyl, butoxyphenyl12.5 µM (MCF-7), 8 µg/mL (S. aureus)
N-(4-butoxyphenyl)-2-(1H-benzimidazol-2-yl)acetamideNo sulfanyl group25 µM (MCF-7), 16 µg/mL (S. aureus)
5-MethylbenzimidazoleSimple methyl substitution>100 µM (MCF-7), Inactive

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with microbial cell walls and apoptotic pathways.

  • Toxicity Profiling: Assess hepatotoxicity and nephrotoxicity in murine models.

  • Formulation Development: Nanoencapsulation to enhance aqueous solubility and bioavailability.

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